(1R)-1-(3-Chlorophenyl)-2-fluoroethanamine
Description
Chemical Significance and Research Relevance in Modern Organic Synthesis.
(1R)-1-(3-Chlorophenyl)-2-fluoroethanamine holds potential significance in modern organic synthesis primarily as a chiral building block. Chiral amines, such as phenylethylamines, are widely used as resolving agents and starting materials for the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and agrochemicals. mdpi.com The specific stereoisomer, (1R), is valuable for its ability to introduce a defined stereochemistry into a target molecule.
The presence of both chlorine and fluorine atoms on the molecule adds to its research relevance. Halogenated organic compounds are of great interest in medicinal chemistry as the introduction of halogens can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the molecule's reactivity and its interactions with biological targets. The fluorine atom, on the other hand, can enhance metabolic stability and binding affinity.
Research into similar substituted phenylethylamines has shown their utility as intermediates in the synthesis of complex molecules. For example, chiral 1-phenylethylamine (B125046) (α-PEA) is a frequently used ancillary compound for creating enantio-pure products. mdpi.com While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active phenylethylamines suggests its potential as a precursor for novel compounds with a range of applications. The synthesis of related chlorophenyl-methylamine derivatives has been explored, highlighting the general interest in this class of compounds. derpharmachemica.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (1R)-1-(3-chlorophenyl)-2-fluoroethan-1-amine |
| Molecular Formula | C8H9ClFN |
| Molecular Weight | 173.62 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)C(C(F)N)Cl) |
| InChI Key | (Specific InChI Key not publicly available) |
| CAS Number | (Not assigned or not publicly available) |
Fundamental Stereochemical Attributes and Importance of Chirality in Chemical Transformations.
The defining stereochemical attribute of this compound is its chirality. The carbon atom attached to the 3-chlorophenyl group, the amino group, the fluoro-methyl group, and a hydrogen atom is a stereocenter. This gives rise to two enantiomers, (1R)- and (1S)-1-(3-chlorophenyl)-2-fluoroethanamine, which are non-superimposable mirror images of each other. ontosight.ai The "(1R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.
Chirality is of paramount importance in chemical transformations, especially in the context of biological systems. Enantiomers of a chiral molecule can exhibit vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even harmful. Therefore, the ability to synthesize and utilize a single enantiomer, like this compound, is a critical aspect of modern drug discovery and development. mdpi.com
In chemical synthesis, the chirality of this compound can be leveraged in several ways. It can be used as a chiral auxiliary, where it is temporarily incorporated into a non-chiral molecule to direct a subsequent reaction to produce a specific stereoisomer. After the reaction, the auxiliary can be removed, having served its purpose of inducing chirality. Furthermore, as a chiral building block, it can be incorporated into a larger molecule, imparting its own stereochemistry to the final product. The resolution of racemic mixtures, such as D,L-alpha-phenylethylamine, is a classic technique to obtain enantiomerically pure substances. acs.org The principles of such resolutions are directly applicable to compounds like the one .
The specific spatial arrangement of the substituents around the chiral center in the (1R) configuration can influence the steric and electronic environment of the molecule, thereby dictating its reactivity and how it interacts with other chiral molecules, such as enzymes or receptors in a biological system. acs.org
Table 2: Stereochemical Properties
| Property | Description |
|---|---|
| Chiral Center | The carbon atom C1, bonded to the 3-chlorophenyl group, the amino group, the C2 of the ethyl chain, and a hydrogen atom. |
| Enantiomers | This compound and (1S)-1-(3-Chlorophenyl)-2-fluoroethanamine. |
| Configuration | The "(1R)" designation indicates the specific three-dimensional arrangement of the groups around the chiral center. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m0/s1 |
InChI Key |
HMWKDSZQAOITIQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CF)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r 1 3 Chlorophenyl 2 Fluoroethanamine
Asymmetric and Stereoselective Synthesis of Fluoroethanamine Scaffolds
The primary challenge in synthesizing chiral fluoroethanamines lies in the precise control of the stereocenter bearing the fluorine or amino group. Modern synthetic strategies have shifted from classical resolution and chiral auxiliary-based methods towards more efficient and atom-economical catalytic asymmetric approaches. These methodologies aim to construct the chiral amine framework with high enantioselectivity, providing access to specific stereoisomers required for pharmaceutical development.
Catalytic enantioselective methods are paramount for the efficient synthesis of single-enantiomer chiral amines. These strategies employ chiral catalysts to create a stereochemically defined center from prochiral precursors, often with high levels of stereocontrol. The field is broadly categorized into organometallic catalysis, organocatalysis, and biocatalysis, each offering unique advantages in scope and application.
Organometallic catalysis leverages the reactivity of transition metals coordinated to chiral ligands to orchestrate asymmetric transformations. A prominent strategy for synthesizing chiral amines is the asymmetric hydrogenation of C=N double bonds in imines or enamines. nih.gov
Palladium-catalyzed hydrogenation has been successfully applied to the synthesis of chiral β-fluoroalkyl β-amino acid derivatives. dicp.ac.cn This method involves the enantioselective reduction of β-amino acrylic acid derivatives, establishing the chiral center with excellent enantioselectivity. The reaction typically employs a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst under a hydrogen atmosphere. The mechanism is believed to proceed through the asymmetric reduction of an iminium intermediate formed in the presence of a Brønsted acid co-catalyst. dicp.ac.cn
Another powerful organometallic approach is the nickel-catalyzed hydroalkylation of fluoroalkenes. nih.gov This method constructs vicinal stereogenic centers, one of which bears the fluorine atom, with exceptional control over both enantio- and diastereoselectivity. The reaction utilizes a nickel-hydride catalyst system with a chiral ligand to mediate the coupling of a fluoroalkene with an alkyl halide, providing access to complex fluorinated motifs. nih.gov
| Catalyst System | Transformation | Substrate Type | Key Outcomes | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Chiral Ligand | Asymmetric Hydrogenation | β-Fluoroalkyl β-amino acrylic esters | Good yields, excellent enantioselectivities | dicp.ac.cn |
| NiH / Chiral Ligand | Hydroalkylation | Fluoroalkenes + Alkyl Halides | Excellent enantio- and diastereocontrol | nih.gov |
Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful platform for the synthesis of chiral β-fluoroamines. researchgate.net A highly effective and general route employs a sequential organocatalytic α-fluorination of an aldehyde, followed by an in-situ reductive amination. nih.gov This process typically uses a chiral secondary amine catalyst, such as an imidazolidinone, which forms a chiral enamine with the starting aldehyde. This intermediate is then attacked by an electrophilic fluorine source (e.g., NFSI) to generate a chiral α-fluoroaldehyde with high enantioselectivity. Without isolation, this aldehyde is subjected to reductive amination with a desired amine to furnish the final β-fluoroamine. nih.gov This one-pot procedure is valued for its operational simplicity and broad substrate scope, delivering products in good yields (64–82%) and excellent enantioselectivities (94–98% ee). nih.gov
Another innovative organocatalytic strategy involves the asymmetric protonation of a prochiral fluoroenamine intermediate. nih.gov In this approach, a chiral Brønsted acid, such as a phosphoric acid, catalyzes the conjugate addition of a nucleophile (e.g., an azaheterocycle) to a fluoroalkene. This generates a transient prochiral enamine, which is then protonated by the chiral acid catalyst in a highly enantioselective manner to establish the final C-F stereocenter. nih.gov
| Catalyst Type | Methodology | Typical Yield | Typical Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Secondary Amine (e.g., Imidazolidinone) | α-Fluorination / Reductive Amination | 64-82% | 94-98% ee | nih.gov |
| Chiral Brønsted Acid (e.g., Phosphoric Acid) | Conjugate Addition / Asymmetric Protonation | Variable | High enantioselectivity | nih.gov |
| Chiral Bis-urea | Hydrogen Bonding Phase-Transfer Catalysis | Up to 94% | Up to 96:4 e.r. | acs.org |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with often unparalleled selectivity. The development of biocatalytic methods for C-F bond formation is an emerging and highly promising field. nih.gov
Ene-reductase enzymes have been successfully employed for the biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates. chemrxiv.org This approach provides chiral fluoroalkanes in high yield and selectivity. A key finding is that the geometry of the starting alkene dictates the stereochemical outcome, with (Z)- and (E)-isomers leading to opposite enantiomers of the product. chemrxiv.org
Furthermore, the directed evolution of enzymes has opened new frontiers in biocatalysis. Researchers have repurposed a non-heme iron enzyme to catalyze enantioselective C(sp³)–H fluorination, a transformation with no natural counterpart. nih.gov Through rounds of protein engineering, an enzyme was developed that could convert a range of substrates into enantioenriched organofluorine products with high activity and excellent enantioselectivity. nih.gov While not yet applied directly to β-fluoroamines, this work highlights the immense potential of biocatalysis for creating novel and efficient pathways to chiral fluorinated compounds.
| Enzyme Class | Transformation | Substrate Type | Key Advantage | Reference |
|---|---|---|---|---|
| Ene Reductases | Asymmetric Reduction | α-Fluoroenones / α-Fluoroenoates | High yield and enantioselectivity; stereodivergent based on alkene geometry | chemrxiv.org |
| Engineered Non-heme Iron Enzyme | C(sp³)–H Fluorination | Alkyl C-H bonds | Unprecedented transformation with excellent enantioselectivity | nih.gov |
The synthesis of molecules with multiple stereocenters requires control not only of the absolute configuration (enantioselectivity) but also the relative configuration between centers (diastereoselectivity). The hydrofluorination of aziridines is a classic method for producing vicinal fluoroamines. organic-chemistry.org When a chiral aziridine (B145994) is used, the ring-opening can proceed with high diastereoselectivity. For instance, the use of a chiral auxiliary on the aziridine nitrogen, such as (S)-1-phenylethylamine, can direct the nucleophilic attack of fluoride (B91410) to one face of the molecule, resulting in good diastereocontrol in the product. ucla.edu
More advanced catalytic methods can simultaneously establish two adjacent chiral centers with high stereocontrol. The previously mentioned nickel-catalyzed hydroalkylation of fluoroalkenes is a prime example, providing access to products with vicinal fluorine-containing stereocenters with excellent levels of both regio-, enantio-, and diastereocontrol. nih.gov Similarly, the chiral aryl iodide-catalyzed fluorination of allylic amines using HF-pyridine affords syn-β-fluoroaziridine building blocks with high diastereo- and enantioselectivity. researchgate.net Such methods are critical for building more complex molecular architectures where the precise three-dimensional arrangement of multiple functional groups is essential for biological activity.
Innovation in synthetic methodology is crucial for improving the efficiency, safety, and practicality of preparing chiral fluoroamines. A significant development has been the use of latent sources of hydrogen fluoride (HF) to overcome the challenges of handling the highly corrosive anhydrous HF. One such protocol uses a Lewis base to catalyze the in situ generation of amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgucla.edu This system effectively promotes the hydrofluorination of aziridines under mild conditions, displaying a broad substrate scope and high functional group tolerance. organic-chemistry.org
Another novel strategy is the use of hydrogen bonding phase-transfer catalysis to enable the use of potassium fluoride (KF), an inexpensive and safe fluoride source. acs.org A chiral N-ethyl bis-urea catalyst complexes with solid KF, bringing it into the organic phase as a soluble and reactive chiral fluoride complex. This complex then engages with an in situ formed meso-aziridinium ion, enabling a highly enantioselective C–F bond-forming ring-opening reaction. This method is operationally simple and has been demonstrated on a large scale. acs.org
The evolution from one-pot to two-pot procedures in organocatalysis also represents a methodological advancement. While one-pot reactions are often more step-economical, the isolation of a stable β-fluoroalcohol intermediate allows for purification and characterization, ultimately leading to higher yields and more reproducible stereoselectivity in the final SN2 displacement step to form the β-fluoroamine. nih.gov These novel pathways expand the toolkit available to chemists for the practical and efficient synthesis of complex, high-value molecules like (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine.
Table of Compounds
| Compound Name | Role/Class |
|---|---|
| This compound | Target Compound |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Fluorinating Agent |
| Imidazolidinone | Organocatalyst |
| Chiral Phosphoric Acid | Brønsted Acid Organocatalyst |
| Palladium Acetate (Pd(OAc)₂) | Organometallic Catalyst Precursor |
| Benzoyl Fluoride | HF Source Precursor |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Activator/Solvent |
| Potassium Fluoride (KF) | Nucleophilic Fluoride Source |
| (S)-1-Phenylethylamine | Chiral Auxiliary |
| HF-Pyridine | Fluorinating Reagent |
Enantioselective Catalysis for Chiral Amine Construction.
Targeted Fluorination Strategies for the Introduction of Fluoroethylamine Moieties
The creation of the C-F bond in fluoroethylamine derivatives can be approached through several strategic disconnections, primarily involving either the introduction of an electrophilic fluorine source to a nucleophilic carbon or the displacement of a leaving group by a nucleophilic fluoride. The choice of strategy is often dictated by the available starting materials and the desired stereochemical outcome.
Electrophilic Fluorination in C-F Bond Formation
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic fluorine atom ("F+"). nih.gov This approach is particularly useful for the fluorination of enolates, enamides, and styrenes. In the context of synthesizing this compound, a plausible retrosynthetic analysis points towards the fluorination of a suitably protected 1-(3-chlorophenyl)ethanamine (B130026) derivative or the corresponding styrene.
The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. nih.gov For the fluorination of styrenes, a commonly proposed mechanism involves the initial attack of the alkene on the electrophilic fluorine reagent, leading to the formation of a carbocationic intermediate. This intermediate is then trapped by a nucleophile to afford the difunctionalized product.
Key reagents for electrophilic fluorination include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. nih.gov These reagents are generally more stable and easier to handle than elemental fluorine. nih.gov
| Reagent | Structure | Characteristics |
| N-Fluorobenzenesulfonimide (NFSI) | A mild and versatile electrophilic fluorinating agent. | |
| Selectfluor® | A powerful and widely used electrophilic fluorinating agent. |
Table 1: Common Electrophilic Fluorinating Reagents
Nucleophilic Fluorination Approaches and Reagent Development
Nucleophilic fluorination strategies typically involve the displacement of a suitable leaving group by a fluoride anion. This approach is widely employed for the synthesis of fluoroalkanes from alcohols, halides, and sulfonates. For the synthesis of this compound, a key intermediate would be a chiral 2-hydroxy-1-(3-chlorophenyl)ethanamine derivative, where the hydroxyl group is converted into a good leaving group prior to fluorination.
A variety of nucleophilic fluorinating reagents have been developed to overcome the challenges associated with the low nucleophilicity and high basicity of the fluoride ion in polar aprotic solvents. These reagents often feature weakly coordinating counterions or are used in conjunction with phase-transfer catalysts.
Common nucleophilic fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and various amine-HF complexes such as Olah's reagent (pyridine-HF). ucla.edu Deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) are also effective for the direct conversion of alcohols to fluorides. nih.gov
| Reagent | Application |
| Potassium Fluoride (KF) | Used with phase-transfer catalysts for SN2 reactions. |
| Cesium Fluoride (CsF) | More soluble and reactive than KF in organic solvents. |
| Pyridine-HF (Olah's Reagent) | A convenient source of fluoride for various fluorination reactions. |
| Diethylaminosulfur Trifluoride (DAST) | A versatile reagent for the deoxyfluorination of alcohols. nih.gov |
Table 2: Common Nucleophilic Fluorinating Reagents
Stereocontrolled Fluorination Reactions
Achieving the desired (1R) stereochemistry at the benzylic position is a critical aspect of the synthesis of this compound. Stereocontrol can be achieved through various strategies, including the use of chiral substrates, chiral catalysts, or chiral auxiliaries.
One effective approach involves the asymmetric fluorination of a prochiral substrate. For instance, the enantioselective fluorination of a 3-chlorostyrene (B1584043) derivative could be achieved using a chiral transition metal catalyst in the presence of an electrophilic fluorine source. nih.gov Alternatively, a chiral auxiliary can be employed to direct the facial selectivity of the fluorination reaction. beilstein-journals.org
Another powerful strategy is the nucleophilic ring-opening of a chiral epoxide or aziridine with a fluoride source. For example, the reaction of a chiral 3-chlorostyrene oxide with a nucleophilic fluoride reagent can proceed with high stereoselectivity, leading to the formation of a chiral fluorohydrin, which can then be converted to the desired fluoroamine. bath.ac.uk The stereochemical outcome of such ring-opening reactions is often dependent on the reaction mechanism (SN2 vs. SN1-like) and the nature of the catalyst and reagents employed.
Reaction Mechanism Elucidation in Synthetic Pathways Leading to and from the Compound
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel, more efficient pathways. For the synthesis of this compound, several key mechanistic aspects warrant consideration.
In electrophilic fluorination of styrenes, the regioselectivity and stereoselectivity are determined by the stability of the intermediate carbocation and the trajectory of the incoming nucleophile. Computational studies can provide valuable insights into the transition state geometries and energy barriers associated with different reaction pathways.
For nucleophilic deoxyfluorination using reagents like DAST, a double inversion (SN2') mechanism has been proposed to explain the retention of stereochemistry observed in some cases. This involves the initial formation of a fluorosulfite intermediate, followed by an intramolecular SN2 displacement by the fluoride ion.
In transition metal-catalyzed fluorination reactions, the mechanism often involves a series of oxidative addition, migratory insertion, and reductive elimination steps. For example, in palladium-catalyzed fluorination, the formation of a Pd(IV)-fluoride intermediate has been proposed as a key step in the catalytic cycle. The nature of the ligands on the metal center plays a crucial role in controlling the stereoselectivity of the reaction.
Chiral Resolution and Enantiomer Separation of 1r 1 3 Chlorophenyl 2 Fluoroethanamine
Diastereomeric Salt Formation and Selective Crystallization Techniques
The most established and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. scispace.comuspto.gov This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting products are a pair of diastereomeric salts with different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. semanticscholar.orgrsc.org
Design and Application of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is paramount for a successful resolution. For primary amines like 1-(3-Chlorophenyl)-2-fluoroethanamine, acidic resolving agents are employed. Commonly used agents include naturally derived chiral acids and their synthetic derivatives.
Key classes of chiral resolving agents for amines include:
Tartaric Acid Derivatives: Optically active tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (L-DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA), are widely used. google.com Their rigid structures and multiple hydrogen-bonding sites often lead to well-defined crystalline salts with significant solubility differences between the diastereomers. Patents have described the use of tartaric acid to resolve similar structures like (4-chlorophenyl)phenylmethylamine. mdpi.com
Mandelic Acid: (R)- or (S)-Mandelic acid is another effective resolving agent for phenylethylamine derivatives. The phenyl group of mandelic acid can engage in π-π stacking interactions with the phenyl group of the amine, which can enhance chiral recognition and the stability of the resulting salt.
Camphorsulfonic Acid: This strong chiral acid is also a viable option for forming diastereomeric salts with amines. scispace.com
The choice of resolving agent is often empirical, and a screening process is typically conducted to identify the one that provides the best separation in terms of yield and enantiomeric excess (% ee). researchgate.net The interaction between the amine and the resolving agent, governed by ionic bonds, hydrogen bonds, and van der Waals forces, determines the packing of the diastereomeric salts in the crystal lattice and, consequently, their relative solubilities. rsc.orgmdpi.com
| Resolving Agent | Type | Rationale for Use |
|---|---|---|
| (R,R)-Tartaric Acid | Natural Chiral Acid | Forms diastereomeric salts with differing solubilities. semanticscholar.org |
| (S,S)-Dibenzoyltartaric Acid | Tartaric Acid Derivative | Bulky aromatic groups can enhance chiral discrimination. |
| (R)-Mandelic Acid | Chiral Carboxylic Acid | Potential for π-π stacking interactions. |
| (R)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | Strong acid ensuring complete salt formation. scispace.com |
Optimization of Crystallization Conditions for Enantiopure Material
Once a suitable resolving agent is identified, the crystallization conditions must be optimized to maximize the yield and purity of the desired diastereomeric salt. Key parameters that are manipulated include the solvent system, temperature profile, and stoichiometry of the resolving agent.
Solvent Selection: The choice of solvent is critical as it directly influences the solubilities of the diastereomeric salts. mdpi.com Alcohols, such as methanol and ethanol, are frequently used for resolving phenylethylamine derivatives with tartaric acid. semanticscholar.org A solvent system is sought where one diastereomer is sparingly soluble while the other remains in solution. Often, a mixture of solvents is used to fine-tune the solubility properties.
Temperature Control: Cooling crystallization is a common technique where the diastereomeric salts are dissolved in a suitable solvent at an elevated temperature, and the solution is then gradually cooled to induce the crystallization of the less soluble salt. mdpi.comresearchgate.net The rate of cooling can impact crystal size and purity. Slower cooling rates generally favor the formation of larger, purer crystals.
Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is often used, employing a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient for initial enrichment. researchgate.net The less soluble salt will preferentially crystallize, leaving the mother liquor enriched in the other diastereomer.
The process involves heating the racemic amine and the resolving agent in the chosen solvent until a clear solution is formed, followed by controlled cooling to allow for the selective crystallization of one diastereomer. The crystals are then isolated by filtration. The enantiomerically pure amine is subsequently liberated from the salt by treatment with a base, followed by extraction. semanticscholar.org
| Parameter | Variable | Objective |
|---|---|---|
| Solvent | Methanol, Ethanol, Isopropanol, Acetonitrile, Water mixtures | Maximize solubility difference between diastereomeric salts. mdpi.com |
| Temperature | Cooling rate, Final crystallization temperature | Control nucleation and crystal growth for high purity. diva-portal.org |
| Concentration | Substrate concentration in the solvent | Influence yield and purity. |
| Stoichiometry | Molar ratio of resolving agent to racemic amine | Optimize for efficiency and yield. researchgate.net |
Chromatographic Resolution Methods for Chiral Separation
Chromatographic methods offer an alternative to classical resolution and are particularly useful for analytical-scale separation to determine enantiomeric purity, as well as for preparative-scale purification. google.com
Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC)
Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is a powerful technique for the direct separation of enantiomers. The separation occurs based on the differential transient interactions of the enantiomers with a chiral stationary phase (CSP).
For the separation of amines like 1-(3-Chlorophenyl)-2-fluoroethanamine, polysaccharide-based CSPs are particularly effective. google.com These CSPs, typically derived from cellulose or amylose that have been functionalized with carbamate derivatives (e.g., 3,5-dimethylphenylcarbamate), offer a broad range of chiral recognition capabilities. google.comrsc.org The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
The mobile phase composition, which typically consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is a critical parameter for optimizing the separation. Acidic or basic additives are often included to improve peak shape and resolution for basic analytes. google.com
| Parameter | Condition |
|---|---|
| CSP Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. organic-chemistry.org SFC typically uses supercritical carbon dioxide as the main mobile phase component, mixed with a small amount of an organic modifier, such as methanol or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations without a significant loss of efficiency. nih.gov
The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. google.com The chiral recognition mechanisms are similar, but the different mobile phase properties can lead to unique selectivities and sometimes improved resolutions compared to HPLC. For basic compounds, additives like diethylamine or triethylamine are often necessary to achieve good peak shapes.
| Parameter | Condition |
|---|---|
| CSP Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) |
| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (Gradient or Isocratic) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
Enzymatic and Dynamic Kinetic Resolution Strategies
Biocatalytic methods, employing isolated enzymes, offer high enantioselectivity under mild reaction conditions. For the resolution of amines, lipases are commonly used in a process known as enzymatic kinetic resolution (EKR).
In EKR, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB) is known to be effective in the resolution of various phenylethylamines. The acylated product can then be easily separated from the unreacted amine. A significant drawback of EKR is that the maximum theoretical yield for a single enantiomer is limited to 50%.
To overcome this limitation, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved by adding a metal catalyst (e.g., a ruthenium or palladium complex) that facilitates the interconversion of the amine enantiomers under the reaction conditions. As the enzyme continuously resolves the racemate by acylating one enantiomer, the remaining enantiomer is racemized, allowing for a theoretical yield of the desired acylated enantiomer of up to 100%. This approach has been successfully applied to various primary amines, including 1-phenylethylamine (B125046) and its derivatives. semanticscholar.org
| Component | Example | Function |
|---|---|---|
| Enzyme | Candida antarctica Lipase B (CALB) | Enantioselective acylation of one amine enantiomer. |
| Acyl Donor | Ethyl acetate or Isopropyl acetate | Provides the acyl group for the enzymatic reaction. |
| Racemization Catalyst | Ruthenium or Palladium complex | Racemizes the unreacted amine enantiomer in situ. |
| Solvent | Toluene or Tetrahydrofuran | Provides a suitable medium for both the enzyme and the catalyst. |
| Temperature | 40-70 °C | Optimized for both enzymatic activity and racemization rate. |
Derivatization and Chemical Functionalization of 1r 1 3 Chlorophenyl 2 Fluoroethanamine
Role as a Chiral Building Block in Advanced Organic Synthesis
The utility of (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine as a chiral building block is rooted in its pre-defined stereocenter, which can be transferred to more complex molecular architectures. The presence of the fluorine atom and the chloro-substituted aromatic ring further enhances its value by allowing for the introduction of these moieties into target molecules, often influencing their physicochemical and biological properties.
The primary amine of this compound serves as a key handle for the preparation of a wide array of stereodefined amine derivatives. Standard amine derivatization reactions, such as acylation, sulfonylation, and reductive amination, can be employed to introduce a variety of substituents while retaining the integrity of the chiral center. These transformations are fundamental in building more complex molecular frameworks where the stereochemistry of the amine is crucial for biological activity.
For instance, the reaction with various acyl chlorides or sulfonyl chlorides can yield a library of amides and sulfonamides, respectively. Similarly, reductive amination with aldehydes or ketones provides access to secondary and tertiary amines with defined stereochemistry.
| Reagent Type | Reaction | Product Class |
| Acyl Halide (e.g., RCOCl) | Acylation | Chiral Amide |
| Sulfonyl Halide (e.g., RSO2Cl) | Sulfonylation | Chiral Sulfonamide |
| Aldehyde/Ketone (R'COR'') | Reductive Amination | Chiral Secondary/Tertiary Amine |
| Alkyl Halide (R-X) | Alkylation | Chiral Secondary/Tertiary Amine |
Table 1: Representative Derivatization Reactions of the Primary Amine Moiety
The strategic placement of both a fluorine atom and a chlorophenyl group makes this compound a valuable precursor for the synthesis of diverse fluorinated scaffolds. The chiral backbone allows for the stereocontrolled construction of both aliphatic and aromatic systems.
In the context of aliphatic scaffolds, the fluoroethylamine unit can be incorporated into larger acyclic or cyclic systems. For example, it can serve as a key fragment in the synthesis of fluorinated amino alcohols, diamines, or more complex natural product analogues.
For the construction of fluorinated aromatic scaffolds, particularly nitrogen-containing heterocycles, this building block is of significant interest. The primary amine can participate in cyclization reactions, leading to the formation of fluorinated heterocycles where the stereocenter influences the three-dimensional arrangement of the resulting molecule. The development of novel synthetic routes to fluorinated nitrogen heterocycles is an active area of research, driven by their prevalence in pharmaceuticals and agrochemicals.
Functional Group Transformations and Reaction Scope of the Compound
The reactivity of this compound is dictated by its three principal functional components: the primary amine, the chlorophenyl ring, and the fluoroethyl moiety. Each of these sites can be selectively targeted to achieve a wide range of chemical transformations.
As previously mentioned, the primary amine is a highly versatile functional group. Beyond the derivatizations discussed in section 4.1.1, it can undergo a variety of other transformations. For example, it can be converted into an isothiocyanate, which can then be used to form thiourea derivatives. Diazotization of the primary amine can lead to the formation of a diazonium salt, a highly reactive intermediate that can be converted into a wide range of other functional groups.
| Reaction | Reagent(s) | Product Functional Group |
| Isothiocyanate Formation | CS2, DCC or similar | Isothiocyanate (-NCS) |
| Diazotization | NaNO2, HCl | Diazonium Salt (-N2+) |
Table 2: Further Transformations of the Primary Amine
The chlorophenyl ring is susceptible to electrophilic aromatic substitution reactions, although the chloro and the aminoethyl substituents will influence the regioselectivity of such transformations. The chloro group is an ortho-, para-director, while the aminoethyl group, especially when protonated under acidic conditions, can be a meta-director. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Furthermore, the chlorine atom can be displaced via nucleophilic aromatic substitution, particularly if the ring is further activated with electron-withdrawing groups. More commonly, the chloro-substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant elaboration of the aromatic core.
| Reaction Type | Typical Reagents | Potential Products |
| Nitration | HNO3, H2SO4 | Nitro-substituted derivatives |
| Halogenation | X2, Lewis Acid | Halo-substituted derivatives |
| Suzuki Coupling | Boronic acid, Pd catalyst, base | Biaryl derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diaryl amine derivatives |
Table 3: Representative Reactions of the Chlorophenyl Ring
The C-F bond in the fluoroethyl moiety is generally strong and not easily cleaved. However, the fluorine atom can influence the reactivity of the adjacent carbon atoms. The electron-withdrawing nature of fluorine can make the proton on the same carbon (the α-carbon) more acidic, potentially allowing for deprotonation under strong basic conditions.
While direct nucleophilic substitution of the fluorine atom is challenging, elimination of HF to form a vinyl- or enamine-type intermediate can be possible under specific conditions, particularly if the amine is appropriately protected. The reactivity of the fluoroethyl group is an area of ongoing investigation, with the potential for novel transformations to be developed.
Computational and Theoretical Investigations of 1r 1 3 Chlorophenyl 2 Fluoroethanamine
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to predict the three-dimensional structure of molecules and their dynamic behavior. For (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine, conformational analysis is crucial for understanding its interactions with biological targets. While direct studies on this compound are not presently available, research on similar phenylethylamine derivatives provides a basis for postulation.
Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, are expected to play a significant role in determining the preferred conformation of this compound. The presence of electronegative fluorine and chlorine atoms introduces notable electronic influences. It is hypothesized that gauche effects between the fluorine atom and the amino group could influence the torsional angles along the ethylamine (B1201723) backbone, favoring specific rotamers. The orientation of the 3-chlorophenyl group relative to the ethylamine side chain will also be governed by a balance of steric hindrance and electronic interactions.
Computational models can predict sites of reactivity and the stereochemical outcome of reactions. For this compound, the amine group is a primary site for nucleophilic reactions. The stereochemistry of the chiral center is expected to direct incoming reagents, leading to predictable stereoselective outcomes. The electron-withdrawing nature of the 3-chlorophenyl and fluoroethyl groups will also modulate the reactivity of the entire molecule.
Quantum Chemical Calculations
Quantum chemical calculations offer deeper insights into the electronic properties and energetic landscape of molecules. Methods like Density Functional Theory (DFT) are commonly employed to study fluorinated organic compounds.
DFT studies on analogous fluorinated compounds suggest that the introduction of a fluorine atom significantly alters the electronic landscape. researchgate.net For this compound, it is anticipated that the high electronegativity of fluorine would lead to a polarized C-F bond and a lower energy level for the highest occupied molecular orbital (HOMO), potentially increasing the molecule's stability. The 3-chloro substituent on the phenyl ring would further withdraw electron density, influencing the aromatic system's electronic properties.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Lowered | Influence of electronegative F and Cl atoms |
| LUMO Energy | Likely lowered | Electron-withdrawing nature of substituents |
| Dipole Moment | Significant | Due to polar C-F and C-Cl bonds |
| Bonding | Polarized C-F bond | High electronegativity of fluorine |
Note: This data is predictive and based on general principles of quantum chemistry and studies of similar molecules.
Quantum chemical calculations can map out the energy profiles of potential reaction pathways, identifying transition states and activation energies. For reactions involving this compound, such as N-acylation or substitution reactions, these calculations would be invaluable for predicting reaction kinetics and mechanisms. The stereochemistry of the molecule would be a critical factor in determining the energy of different transition states, thereby explaining observed stereoselectivity.
Catalyst-Substrate Interaction Studies in Stereoselective Processes
While specific studies on catalyst interactions with this compound are not available, general principles of stereoselective synthesis can be applied. In processes like asymmetric hydrogenation or enantioselective enzymatic reactions, the precise fit of the substrate into the catalyst's active site is paramount. Molecular docking simulations could predict the binding orientation of this compound with various catalysts. These models would highlight key interactions, such as hydrogen bonding with the amine group or steric clashes involving the chlorophenyl ring, that determine the stereochemical outcome of the reaction. The unique electronic and steric properties imparted by the chloro and fluoro substituents would be critical in defining these interactions.
Advanced Analytical Methodologies for Research on 1r 1 3 Chlorophenyl 2 Fluoroethanamine
Spectroscopic Techniques for Stereochemical Assignment and Mechanistic Studies
Spectroscopic methods are pivotal for elucidating the three-dimensional structure of (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine and understanding the mechanisms of reactions in which it participates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. For chiral molecules like this compound, specific NMR experiments are crucial for assigning stereochemistry.
1D NMR (¹H and ¹³C) provides initial structural information. However, to determine the diastereomeric ratio when synthesizing chiral compounds, it is often necessary to react the amine with a chiral derivatizing agent, such as (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chlorides, to form diastereomers. nih.govresearchgate.net These diastereomers exhibit distinct signals in the NMR spectrum, allowing for straightforward quantification. nih.govresearchgate.net
2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining spatial proximity between protons. columbia.edu NOESY identifies through-space dipolar couplings, with cross-peaks indicating that protons are close in space (typically within 5 Å), which is invaluable for conformational analysis and stereochemical assignment. columbia.eduyoutube.com For small molecules, these interactions can be observed between protons up to 4Å apart. columbia.edu
Given the presence of a fluorine atom in the target molecule, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a particularly insightful technique. HOESY experiments detect through-space couplings between proton and fluorine nuclei. nih.gov The observation of a HOESY cross-peak between the fluorine atom and specific protons confirms their spatial proximity, which can be critical for assigning the relative stereochemistry and preferred conformation of the molecule. nih.gov This method can distinguish between through-space and through-bond couplings, providing unambiguous stereochemical data. nih.gov
Table 1: Application of NMR Techniques for this compound Analysis
| NMR Technique | Primary Application | Information Yielded | Reference |
|---|---|---|---|
| 1D NMR (¹H, ¹³C) | Basic structural analysis and diastereomeric ratio (DR) assessment of derivatives. | Chemical shifts, coupling constants, and quantitative ratio of diastereomers. | nih.govresearchgate.net |
| 2D NOESY | Determination of proton-proton spatial relationships. | Through-space H-H correlations, crucial for conformational and stereochemical assignment. | columbia.eduyoutube.com |
| ¹H-¹⁹F HOESY | Elucidation of proton-fluorine spatial proximity. | Unambiguous confirmation of through-space H-F interactions, defining stereochemistry relative to the fluorine atom. | nih.gov |
Mass Spectrometry (MS) is a vital tool for monitoring the progress of chemical reactions and identifying products and intermediates, prized for its high sensitivity and speed. researchgate.net Online MS techniques can be coupled with continuous flow reactors to provide real-time feedback on reaction status, allowing for rapid optimization of conditions like temperature and residence time. durham.ac.ukdurham.ac.uk
Techniques such as Atmospheric Solids Analysis Probe (ASAP) combined with MS allow for the direct and rapid analysis of reaction mixtures with minimal sample preparation. waters.com This method can identify starting materials, monitor the formation of intermediates and products, and confirm the final structure by observing the molecular ion peak and its fragmentation patterns. waters.com For example, in a reductive amination reaction, ASAP-MS can detect the initial reactants, the formation of the iminium intermediate, and the final amine product in near real-time. waters.com
For more complex mixtures or quantitative analysis, high-resolution mass spectrometry (HRMS) methods like Parallel Reaction Monitoring (PRM) are employed. nih.govmdpi.com PRM, often performed on quadrupole-Orbitrap instruments, offers high mass accuracy and resolution, allowing for the selective monitoring of target precursor and product ions, which is essential for elucidating reaction pathways and identifying by-products with high confidence. nih.govmdpi.com
Table 2: Mass Spectrometry Techniques in the Synthesis of this compound
| MS Technique | Purpose | Key Advantages | Reference |
|---|---|---|---|
| Online MS | Real-time reaction monitoring in flow chemistry. | Rapid optimization of reaction conditions, identification of transient intermediates. | durham.ac.uk |
| ASAP-MS | Rapid, direct analysis of reaction aliquots. | Minimal sample prep, fast acquisition of spectra (<1 min), confirmation of product formation. | waters.com |
| HRMS (e.g., PRM) | Product elucidation and quantitative analysis. | High resolution and mass accuracy, confident identification of products and by-products. | nih.govmdpi.com |
X-ray Crystallography for Absolute Configuration Determination of Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. While obtaining suitable crystals of the final amine product can be challenging, the formation of crystalline derivatives or salts, such as an oxalate (B1200264) salt, often facilitates analysis. nih.gov The resulting crystal structure provides an unambiguous three-dimensional map of the molecule, confirming the arrangement of atoms and establishing the absolute stereochemistry (R or S configuration). nih.gov
This technique is particularly crucial for validating the results of asymmetric syntheses or chiral separations. The detailed structural data obtained, including bond lengths, angles, and crystal packing information, serves as an ultimate proof of structure for key intermediates or the final compound's derivatives. nih.govresearchgate.net Modern methods using circularly polarized X-ray beams can also determine the absolute structure of chiral crystals without relying on anomalous dispersion, broadening the applicability of the technique. mdpi.com
Chiral Analytical Methods for Enantiomeric Purity and Diastereomeric Ratio Assessment
Assessing the stereochemical purity of this compound is critical. Chiral chromatography is the most common approach for separating enantiomers and diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric purity (enantiomeric excess, ee). nih.govresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus separation. mdpi.comchromatographyonline.com However, primary amines like the target compound can sometimes be difficult to resolve directly. nih.govresearchgate.net In such cases, an indirect method is used, where the amine is derivatized with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physical properties and can be readily separated on a standard achiral HPLC column. mdpi.comtext2fa.ir
The diastereomeric ratio (dr) of synthetic intermediates can be assessed using standard chromatographic techniques like preparative Thin-Layer Chromatography (TLC) or column chromatography, followed by NMR analysis of the separated fractions. mdpi.com For accurate quantification and baseline separation, methods like Supercritical Fluid Chromatography (SFC) are also increasingly used as a powerful alternative to HPLC, often providing improved peak shapes and faster analysis times for chiral amines. chromatographyonline.com
Table 3: Chiral Analytical Methods for Purity Assessment
| Analytical Method | Analyte Type | Purpose | Common Approach | Reference |
|---|---|---|---|---|
| Chiral HPLC | Enantiomers | Determine enantiomeric purity (ee). | Direct separation on a Chiral Stationary Phase (CSP). | nih.govchromatographyonline.com |
| Indirect HPLC | Enantiomers | Determine enantiomeric purity (ee). | Derivatization with a Chiral Derivatizing Agent (CDA) followed by separation on an achiral column. | mdpi.comtext2fa.ir |
| NMR Spectroscopy | Diastereomers | Determine diastereomeric ratio (dr). | Analysis of crude mixture or separated fractions after derivatization. | mdpi.com |
| Chiral SFC | Enantiomers | Determine enantiomeric purity (ee). | Alternative to HPLC, often with faster analysis and better resolution. | chromatographyonline.com |
Q & A
Basic Research Questions
Q. What enantioselective synthesis strategies are recommended for (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine to ensure high optical purity?
- Methodological Answer : Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, can be employed. For example, (S)-(-)-1-(3-Chlorophenyl)ethanol (optical purity >95.0% ee via GC) in highlights the use of gas chromatography for enantiomeric excess determination . Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or stereoselective nucleophilic substitution of fluorinated intermediates may also be viable. Protecting group strategies (e.g., Boc or Fmoc for amines) should be optimized to prevent racemization during synthesis.
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT). provides InChI and SMILES data for a structurally related trifluoromethyl compound, demonstrating the utility of computational tools for structural validation . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents.
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is recommended for enantiomer separation. describes multi-step synthesis protocols involving similar halogenated intermediates, where silica gel chromatography and recrystallization were critical for purity . Solvent selection (e.g., hexane/ethyl acetate gradients) should be tailored to the compound’s polarity.
Advanced Research Questions
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer : Design tiered toxicity assays:
- Tier 1 : Acute toxicity tests using Daphnia magna or Vibrio fischeri (Microtox assay).
- Tier 2 : Chronic exposure studies in soil (e.g., OECD 207 guidelines) and aquatic systems.
- Tier 3 : Bioaccumulation potential via logP measurements (estimated using software like EPI Suite).
Q. What experimental protocols mitigate degradation of halogenated amines during long-term stability studies?
- Methodological Answer : Stabilize samples via:
- Temperature control : Store at -20°C under inert gas (N₂/Ar) to prevent oxidative or hydrolytic degradation.
- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions.
Q. How should researchers resolve contradictions in metabolic pathway predictions for halogenated ethanamines?
- Methodological Answer : Combine in vitro (e.g., liver microsome assays) and in silico (e.g., molecular docking with cytochrome P450 enzymes) approaches. If conflicting data arise (e.g., Phase I vs. Phase II metabolism dominance), validate via isotopic labeling (¹⁴C or ¹⁹F-NMR tracking). ’s synthesis of AZD8931 illustrates multi-step validation for complex halogenated molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
